molecular formula C4H2Cl2F6 B146844 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane CAS No. 138690-25-2

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

Cat. No.: B146844
CAS No.: 138690-25-2
M. Wt: 234.95 g/mol
InChI Key: BDDXNQXIECRUSQ-UHFFFAOYSA-N
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Description

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound with the molecular formula C4H2Cl2F6 It is characterized by the presence of two chlorine atoms and six fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane typically involves the chlorination of hexafluoropropane. One common method includes the reaction of hexafluoropropane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where hexafluoropropane and chlorine gas are introduced in a controlled manner. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.

    Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products may include alcohols, amines, or other substituted derivatives.

    Elimination Reactions: Alkenes such as hexafluoropropene can be formed.

    Oxidation and Reduction Reactions: Depending on the reagents used, various oxidized or reduced products can be obtained.

Scientific Research Applications

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane has several applications in scientific research:

    Biology: The compound can be used in the study of halogenated compounds’ effects on biological systems.

    Medicine: Research into its potential use as a precursor for pharmaceuticals or as a model compound for studying halogenated drug metabolism.

    Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane involves its interaction with various molecular targets. The presence of halogen atoms makes it highly reactive, allowing it to participate in nucleophilic substitution and elimination reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

    2-Chloro-2-methylpropane: Similar in structure but lacks fluorine atoms, making it less reactive in certain contexts.

    2-Chloro-2-(chloromethyl)propane: Similar but without fluorine atoms, affecting its chemical properties and reactivity.

    Hexafluoropropane: Lacks chlorine atoms, making it less versatile in substitution reactions.

Uniqueness: 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane is unique due to the combination of chlorine and fluorine atoms, which impart distinct reactivity and stability. This makes it valuable in applications requiring specific halogenation patterns and properties.

Properties

IUPAC Name

2-chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDXNQXIECRUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378856
Record name 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138690-25-2
Record name 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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